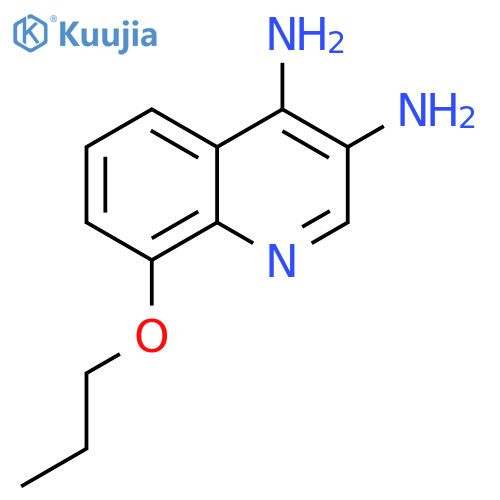

Cas no 2138352-46-0 (3,4-Quinolinediamine, 8-propoxy-)

3,4-Quinolinediamine, 8-propoxy- 化学的及び物理的性質

名前と識別子

-

- 3,4-Quinolinediamine, 8-propoxy-

-

- インチ: 1S/C12H15N3O/c1-2-6-16-10-5-3-4-8-11(14)9(13)7-15-12(8)10/h3-5,7H,2,6,13H2,1H3,(H2,14,15)

- InChIKey: MLSZTEOPNZNZTH-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2OCCC)C(N)=C(N)C=1

3,4-Quinolinediamine, 8-propoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-362216-0.5g |

8-propoxyquinoline-3,4-diamine |

2138352-46-0 | 0.5g |

$713.0 | 2023-03-07 | ||

| Enamine | EN300-362216-5.0g |

8-propoxyquinoline-3,4-diamine |

2138352-46-0 | 5.0g |

$2152.0 | 2023-03-07 | ||

| Enamine | EN300-362216-1.0g |

8-propoxyquinoline-3,4-diamine |

2138352-46-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-362216-0.1g |

8-propoxyquinoline-3,4-diamine |

2138352-46-0 | 0.1g |

$653.0 | 2023-03-07 | ||

| Enamine | EN300-362216-0.05g |

8-propoxyquinoline-3,4-diamine |

2138352-46-0 | 0.05g |

$624.0 | 2023-03-07 | ||

| Enamine | EN300-362216-0.25g |

8-propoxyquinoline-3,4-diamine |

2138352-46-0 | 0.25g |

$683.0 | 2023-03-07 | ||

| Enamine | EN300-362216-10.0g |

8-propoxyquinoline-3,4-diamine |

2138352-46-0 | 10.0g |

$3191.0 | 2023-03-07 | ||

| Enamine | EN300-362216-2.5g |

8-propoxyquinoline-3,4-diamine |

2138352-46-0 | 2.5g |

$1454.0 | 2023-03-07 |

3,4-Quinolinediamine, 8-propoxy- 関連文献

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

3,4-Quinolinediamine, 8-propoxy-に関する追加情報

Comprehensive Overview of 3,4-Quinolinediamine, 8-propoxy- (CAS No. 2138352-46-0)

3,4-Quinolinediamine, 8-propoxy- (CAS No. 2138352-46-0) is a specialized organic compound belonging to the quinoline derivatives family. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and material science. The 8-propoxy substitution on the quinoline backbone enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The growing interest in 3,4-Quinolinediamine derivatives is driven by their structural versatility and biological activity. With the rise of AI-driven drug discovery and computational chemistry, this compound has been identified as a promising candidate for virtual screening and molecular docking studies. Its CAS No. 2138352-46-0 serves as a unique identifier, ensuring precise tracking in global chemical databases. As sustainability becomes a priority, the compound’s potential for green chemistry applications is also under investigation, aligning with the demand for eco-friendly synthetic routes.

In the context of user-searched queries, common questions include: "What are the uses of 8-propoxy quinoline derivatives?" and "How is CAS 2138352-46-0 synthesized?" Addressing these, the compound’s propoxy group contributes to improved pharmacokinetic properties, making it relevant for drug formulation. Additionally, its synthesis often involves palladium-catalyzed cross-coupling reactions, a topic frequently explored in organic chemistry forums and research publications.

From an SEO perspective, keywords like "quinolinediamine applications," "8-propoxy quinoline synthesis," and "CAS 2138352-46-0 supplier" are highly searched. The compound’s role in medicinal chemistry and its compatibility with high-throughput screening platforms further elevate its relevance. As the pharmaceutical industry shifts toward precision medicine, derivatives of 3,4-Quinolinediamine are being studied for targeted therapies, particularly in oncology and infectious diseases.

Another trending topic is the integration of machine learning in chemical research. 3,4-Quinolinediamine, 8-propoxy- has been featured in datasets used to train AI models for predicting compound properties. This intersection of cheminformatics and big data analytics highlights the compound’s modern-day significance. Furthermore, its stability under various conditions makes it a candidate for advanced material development, such as organic semiconductors or photocatalysts.

In summary, 3,4-Quinolinediamine, 8-propoxy- (CAS No. 2138352-46-0) represents a multifaceted compound with broad industrial and academic appeal. Its alignment with cutting-edge research trends, coupled with its practical applications, ensures its continued prominence in scientific discourse. For those seeking detailed protocols or commercial sources, referencing its CAS number and IUPAC name is essential for accurate retrieval and collaboration.

2138352-46-0 (3,4-Quinolinediamine, 8-propoxy-) 関連製品

- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)

- 1217471-51-6(FTI-276 trifluoroacetate salt)

- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)

- 1461705-21-4(1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)

- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)

- 2138046-27-0(4-tert-butyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol)

- 30134-12-4(Phenyl 3-Phenylpropyl sulphide)

- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)

- 2648957-54-2(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid)